2-bromo-4-(4-ethylphenyl)Thiazole
Description
Significance of Thiazole (B1198619) Derivatives in Organic and Medicinal Chemistry Research
The thiazole nucleus is a fundamental component in a multitude of natural and synthetic compounds with significant therapeutic applications. chemhelpasap.comorganic-chemistry.org It is a core structural motif in numerous pharmaceuticals, including the antibiotic sulfathiazole, the antiretroviral ritonavir, and the anticancer agent tiazofurin. asianpubs.org The prevalence of the thiazole scaffold in such a wide range of bioactive molecules underscores its importance to medicinal chemists.
Researchers have extensively explored the derivatization of the thiazole ring at its 2, 4, and 5 positions to modulate biological activity. chemhelpasap.com These efforts have led to the discovery of compounds with a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor activities. asianpubs.org The aromatic nature of the thiazole ring, with its delocalized π-electron system, allows it to engage in various interactions with biological macromolecules, a key factor in its therapeutic efficacy. chemhelpasap.com
Overview of Halogenated Thiazoles as Research Probes and Synthetic Intermediates
Halogenated thiazoles, particularly those containing bromine, are highly valuable intermediates in organic synthesis. The presence of a halogen atom, such as bromine, on the thiazole ring provides a reactive handle for a variety of chemical transformations. The carbon-bromine bond in compounds like 2-bromothiazoles can be readily cleaved and replaced, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
These halogenated thiazoles serve as key precursors in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are fundamental methods for forming carbon-carbon bonds. This reactivity enables chemists to link the thiazole core to other molecular fragments, a common strategy in the synthesis of novel drug candidates and functional materials. For instance, 2-bromothiazoles can be converted into organometallic reagents, such as Grignard reagents, further expanding their synthetic utility. google.com The strategic placement of a bromine atom on the thiazole ring is therefore a crucial step in the synthetic routes towards many complex target molecules.
Specific Academic Context of 2-bromo-4-(4-ethylphenyl)thiazole in Chemical Inquiry
While extensive research has been conducted on the broader class of thiazole derivatives, the specific compound this compound is primarily recognized as a valuable synthetic intermediate. Its chemical structure, featuring a reactive bromine atom at the 2-position and a substituted phenyl ring at the 4-position, makes it a tailored building block for the synthesis of more elaborate molecules.
The synthesis of this compound would likely follow a well-established synthetic pathway. The initial step would involve the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring. chemhelpasap.comorganic-chemistry.orgasianpubs.orgmdpi.comrsc.org This would entail the reaction of 2-bromo-1-(4-ethylphenyl)ethanone (B1337684) with thiourea (B124793) to form the corresponding 2-amino-4-(4-ethylphenyl)thiazole. Subsequently, the 2-amino group can be replaced with a bromine atom through a Sandmeyer-type reaction, a common method for introducing halogens onto aromatic rings. researchgate.netresearchgate.net
The primary role of this compound in academic and industrial research is as a precursor for creating a diverse range of derivatives. The ethylphenyl group at the 4-position can influence the physical properties, such as solubility and crystallinity, of the final products, while the bromo group at the 2-position provides a site for further chemical modification. This makes it a useful tool for structure-activity relationship (SAR) studies, where chemists systematically alter the structure of a molecule to understand its effect on biological activity.
Below are the key properties of this compound:
| Property | Value |
| Chemical Formula | C₁₁H₁₀BrNS |
| CAS Number | 99983-39-8 |
| Molecular Weight | 268.17 g/mol |
| Predicted Density | 1.438 g/cm³ |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(4-ethylphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNS/c1-2-8-3-5-9(6-4-8)10-7-14-11(12)13-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVUSBDBEOXCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702926 | |
| Record name | 2-Bromo-4-(4-ethylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99983-39-8 | |
| Record name | 2-Bromo-4-(4-ethylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 4 4 Ethylphenyl Thiazole and Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the structure of organic compounds. In the case of 2-bromo-4-(4-ethylphenyl)thiazole, the ¹H NMR spectrum would provide characteristic signals for the protons on the thiazole (B1198619) ring, the ethylphenyl group, and their respective multiplicities and coupling constants would reveal their connectivity. nih.gov For instance, the lone proton on the thiazole ring (H-5) would likely appear as a singlet. researchgate.netresearchgate.net The protons of the ethyl group would present as a triplet and a quartet, while the aromatic protons on the phenyl ring would exhibit a distinct splitting pattern, typically a pair of doublets for a para-substituted ring. researchgate.net
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the thiazole ring are particularly diagnostic, with the carbon atom bonded to the bromine (C-2) appearing at a characteristic downfield shift. researchgate.net The carbon atoms of the ethylphenyl substituent would also have predictable chemical shifts.
For comparison, the analysis of related brominated thiazoles shows that the position of the bromine atom significantly influences the chemical shifts of the ring protons and carbons, allowing for the clear distinction between isomers. nih.gov For example, in 2-bromothiazole (B21250), the H-5 and H-4 protons appear at approximately 7.6 ppm and 7.3 ppm, respectively, with a coupling constant of 3.6 Hz. chemicalbook.com
Table 1: Representative ¹H and ¹³C NMR Data for Thiazole Derivatives
| Compound Analogue | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|---|
| 2-Bromothiazole chemicalbook.com | ¹H | 7.605 (H-5), 7.306 (H-4) | d, J = 3.6 |
| 2-Amino-4-phenylthiazole researchgate.net | ¹H | 7.2-7.9 (m, Ar-H), 6.8 (s, H-5) | - |
| 2-Bromo-4-phenylthiazole researchgate.net | ¹H | 8.16 (s, 1H, thiazole), 7.92 (d, 2H, J=7.32, Ph), 7.46 (t, 2H, J=7.63, Ph), 7.40-6.37 (m, 1H, Ph) | - |
Note: This table presents data for analogue compounds to illustrate typical chemical shifts and is not the experimental data for this compound itself.
While 1D NMR provides information about the chemical environments of individual nuclei, 2D NMR techniques are indispensable for establishing the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are routinely used.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the adjacent protons of the ethyl group (the quartet and the triplet) and between the ortho- and meta-protons on the phenyl ring. amazonaws.comyoutube.com This helps to piece together the fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence) and its predecessor HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.comresearchgate.net This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their attached protons, which are more easily assigned in the ¹H NMR spectrum. For example, the signal for the thiazole H-5 proton would show a cross-peak to the C-5 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. amazonaws.comyoutube.comresearchgate.net This is crucial for connecting the different spin systems identified by COSY. For instance, an HMBC spectrum of this compound would show correlations between the thiazole H-5 proton and the carbons of the ethylphenyl ring, confirming the attachment of the phenyl ring to the C-4 position of the thiazole.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and can provide insights into molecular structure and bonding.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers, which are characteristic of particular functional groups. pressbooks.publibretexts.org
For this compound, the IR spectrum would exhibit several key absorption bands:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. researchgate.net
Aliphatic C-H stretching: From the ethyl group, appearing just below 3000 cm⁻¹. pressbooks.pub
C=N and C=C stretching: The thiazole and phenyl rings contain C=N and C=C double bonds, which would give rise to absorptions in the 1650-1450 cm⁻¹ region. researchgate.netpressbooks.pub
C-Br stretching: The carbon-bromine bond stretch is expected to appear in the fingerprint region, typically between 690-515 cm⁻¹. orgchemboulder.com
Out-of-plane C-H bending: The substitution pattern on the phenyl ring can often be deduced from the pattern of strong bands in the 900-675 cm⁻¹ region.
A related compound, 2-bromo-4-phenylthiazole, shows characteristic IR bands at 3098, 3063 (aromatic C-H), 1476, and 1420 cm⁻¹ (ring stretching). researchgate.net
Table 2: General IR Absorption Regions for Functional Groups in this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 researchgate.netlibretexts.org |
| Aliphatic C-H | Stretching | 3000 - 2850 pressbooks.pub |
| C=N (Thiazole ring) | Stretching | ~1650 - 1550 pressbooks.pub |
| C=C (Aromatic/Thiazole) | Stretching | ~1600 - 1450 researchgate.netpressbooks.pub |
| C-Br | Stretching | 690 - 515 orgchemboulder.com |
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to IR spectroscopy. However, the selection rules for Raman and IR are different, making them complementary. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. nih.govresearchgate.net
For this compound, the Raman spectrum would be particularly useful for observing the C=C stretching vibrations of the aromatic ring and the C-S stretching vibrations within the thiazole ring, which might be weak in the IR spectrum. nih.gov The C-Br stretch would also be observable in the Raman spectrum. The study of thiazole derivatives has shown that Raman spectroscopy, often in conjunction with theoretical calculations, can provide a detailed assignment of vibrational modes. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.gov
For this compound (C₁₁H₁₀BrNS), the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet, with two peaks of almost equal intensity separated by 2 m/z units. nist.gov The calculated monoisotopic mass for C₁₁H₁₀⁷⁹BrNS is 266.97173 Da. echemi.comnih.gov
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for arylthiazoles involve cleavage of the thiazole ring and loss of substituents. researchgate.netnih.gov For this compound, expected fragment ions could arise from:
Loss of the bromine atom ([M-Br]⁺).
Cleavage of the ethyl group, leading to the loss of a methyl radical ([M-CH₃]⁺) or an ethyl radical ([M-C₂H₅]⁺).
Fission of the thiazole ring, which can occur in several ways. For example, cleavage of the 1,2- and 3,4-bonds could lead to the formation of a phenylethenyl radical and a 2-bromo-thiirene ion.
Analysis of the fragmentation patterns of related 2-substituted-4-arylthiazoles has shown that prominent fragments can arise from the cleavage of the thiazole ring. nih.gov
Table 3: Predicted Key Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₁H₁₀BrNS echemi.com |
| Molecular Weight | 268.17 g/mol nih.gov |
| Exact Mass (Monoisotopic) | 266.97173 Da echemi.comnih.gov |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This powerful technique provides precise information on molecular geometry, conformational preferences, and the nature of intermolecular interactions that dictate the crystal packing. For 2-bromo-4-arylthiazole derivatives, X-ray crystallography offers unparalleled insight into their solid-state structures.
While crystallographic data for the specific compound this compound is not publicly available, a detailed analysis of the closely related analogue, 2-bromo-4-phenyl-1,3-thiazole, provides a robust model for understanding the structural characteristics of this class of compounds. The crystallographic data for 2-bromo-4-phenyl-1,3-thiazole reveals a monoclinic crystal system with the space group P2₁/n. researchgate.net The unit cell parameters are a = 5.8934(3) Å, b = 10.6591(6) Å, c = 13.8697(7) Å, and β = 90.812(1)°. nih.gov
Single-Crystal X-ray Diffraction (SCXRD) for Bond Lengths, Angles, and Torsion Angles
Single-crystal X-ray diffraction (SCXRD) analysis of 2-bromo-4-phenyl-1,3-thiazole has yielded precise measurements of its covalent bond lengths, bond angles, and torsion angles, which are fundamental to defining its molecular conformation. These parameters are in good agreement with those observed in other related thiazole structures. nih.gov
The thiazole and phenyl rings in the molecule are not coplanar. nih.gov A slight twist is observed between the two ring systems, with a dihedral angle of 7.45(10)° between the mean plane of the 2-bromo-1,3-thiazole moiety and the phenyl ring. researchgate.netnih.gov This deviation from planarity is a common feature in biaryl systems, arising from a balance between conjugative effects and steric hindrance.
Below are interactive tables detailing the key bond lengths and angles within the 2-bromo-4-phenyl-1,3-thiazole molecule.
Interactive Data Table: Selected Bond Lengths for 2-bromo-4-phenyl-1,3-thiazole
| Atom 1 | Atom 2 | Bond Length (Å) |
| Br1 | C2 | 1.861(2) |
| S1 | C2 | 1.737(2) |
| S1 | C5 | 1.720(2) |
| N3 | C2 | 1.309(3) |
| N3 | C4 | 1.385(3) |
| C4 | C5 | 1.357(3) |
| C4 | C6 | 1.470(3) |
Data sourced from Bunev et al. (2014).
Interactive Data Table: Selected Bond Angles for 2-bromo-4-phenyl-1,3-thiazole
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| N3 | C2 | S1 | 114.99(16) |
| N3 | C2 | Br1 | 124.93(17) |
| S1 | C2 | Br1 | 120.08(12) |
| C2 | N3 | C4 | 109.52(18) |
| C5 | C4 | N3 | 115.9(2) |
| C5 | C4 | C6 | 125.1(2) |
| N3 | C4 | C6 | 119.0(2) |
| C4 | C5 | S1 | 111.42(17) |
| C5 | S1 | C2 | 88.13(11) |
Data sourced from Bunev et al. (2014).
Interactive Data Table: Selected Torsion Angles for 2-bromo-4-phenyl-1,3-thiazole
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| Br1 | C2 | N3 | C4 | -179.7(2) |
| S1 | C2 | N3 | C4 | 0.2(2) |
| C2 | N3 | C4 | C5 | -0.2(2) |
| C2 | N3 | C4 | C6 | 179.4(2) |
| N3 | C4 | C5 | S1 | 0.0(2) |
| C6 | C4 | C5 | S1 | -179.6(2) |
| N3 | C4 | C6 | C7 | -7.5(3) |
| C5 | C4 | C6 | C11 | -7.9(4) |
Data sourced from Bunev et al. (2014).
Analysis of Intermolecular Interactions and Crystal Packing
The supramolecular architecture of 2-bromo-4-phenyl-1,3-thiazole is primarily governed by a combination of π-π stacking and halogen bonding interactions. nih.gov In the crystal lattice, molecules related by a center of symmetry are linked through π-π interactions. researchgate.netnih.gov This is evidenced by a short centroid-centroid distance of 3.815(2) Å between the five-membered thiazole ring and the six-membered phenyl ring of an adjacent molecule. nih.gov
Computational and Theoretical Investigations of 2 Bromo 4 4 Ethylphenyl Thiazole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic properties of a molecule.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich and electron-poor regions. researchgate.netresearchgate.net For 2-bromo-4-(4-ethylphenyl)thiazole, an MEP map would highlight the negative potential regions (typically around electronegative atoms like nitrogen and bromine) which are prone to electrophilic attack, and the positive potential regions (often around hydrogen atoms) which are susceptible to nucleophilic attack. researchgate.net This provides valuable insight into the molecule's intermolecular interaction sites.
While the framework for a thorough computational analysis of this compound is clear, the specific data required to populate such a study remains unavailable in current scientific literature. Future research is needed to perform these calculations and publish the findings.
Reactivity and Chemical Transformations of 2 Bromo 4 4 Ethylphenyl Thiazole
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom at the C2 position of the thiazole (B1198619) ring is an effective leaving group, facilitating nucleophilic substitution reactions. The inherent electronic properties of the thiazole ring, with the electron-withdrawing nitrogen and sulfur atoms, render the C2 carbon particularly electrophilic and thus vulnerable to attack by nucleophiles. pharmaguideline.com
The bromine atom can be displaced by various heteroatom nucleophiles to introduce new functional groups.
Amination: The substitution of the C2-bromine with nitrogen-based nucleophiles (amination) is a key transformation. While direct displacement can be challenging, related syntheses often involve forming the 2-aminothiazole (B372263) core from precursors like α-bromoketones and thiourea (B124793). nanobioletters.comresearchgate.net The reverse reaction, converting a 2-aminothiazole to a 2-bromothiazole (B21250), is well-established via Sandmeyer-type reactions using reagents like copper(II) bromide and an alkyl nitrite, which underscores the synthetic relationship between these two functionalities. researchgate.netresearchgate.net
Thiolation: The introduction of a sulfur moiety (thiolation) at the C2 position is readily achievable. A notable method involves the copper-catalyzed C-S cross-coupling reaction between a 2-bromothiazole derivative and various thiols. rsc.org For instance, using a copper(I) iodide (CuI) catalyst in acetonitrile (B52724) under microwave irradiation, both aryl and aliphatic thiols can be coupled with high efficiency, yielding 2-thioether-substituted thiazoles. rsc.org This transformation is valuable for creating molecules with potential applications in materials science and medicinal chemistry.
Regioselectivity: Substitution reactions on brominated thiazoles exhibit high regioselectivity. In thiazole systems containing bromine atoms at both the C2 and C4 positions (e.g., 2,4-dibromothiazole), nucleophilic substitution and cross-coupling reactions occur preferentially at the C2 position. researchgate.nettum.de This selectivity is attributed to the greater electron deficiency of the C2 carbon compared to the C4 carbon, making it the more favorable site for reaction. researchgate.nettum.de Therefore, for 2-bromo-4-(4-ethylphenyl)thiazole, reactions are expected to proceed exclusively at the C2-bromo position. This predictable reactivity is fundamental for its use as a synthetic building block. numberanalytics.com
Stereoselectivity: As the thiazole ring is an aromatic, planar system, nucleophilic substitution at the C2 carbon does not typically create a new stereocenter. Therefore, stereoselectivity is not a primary consideration for these reactions unless a chiral center already exists within the nucleophile or elsewhere on the thiazole-containing molecule. khanacademy.org
Cross-Coupling Reactions for Advanced Derivatization
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. researchgate.netlibretexts.org
The C2-bromo functionality serves as an excellent handle for various cross-coupling reactions, enabling the introduction of aryl, vinyl, alkyl, and alkynyl groups.
Suzuki-Miyaura Coupling: This reaction pairs the bromo-thiazole with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com It is widely used to form biaryl structures and is noted for its mild conditions and the low toxicity of its boron-based reagents. libretexts.orgnih.gov For example, 5-bromothiazoles have been successfully coupled with phenylboronic acid using a Pd(PPh₃)₄ catalyst. beilstein-archives.org
Stille Coupling: The Stille coupling involves the reaction of the bromo-thiazole with an organostannane (organotin) reagent, catalyzed by palladium. organic-chemistry.org This method is highly versatile due to the stability of the organotin reagents. It has been employed in the regioselective synthesis of 2,4-disubstituted thiazoles, where a substituent is first introduced at the C2 position of 2,4-dibromothiazole (B130268) via Stille coupling. researchgate.nettum.de
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the bromo-thiazole, again catalyzed by a palladium or nickel complex. wikipedia.orgyoutube.com Negishi couplings are known for their high reactivity and are particularly effective for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. The reaction has proven highly efficient in the synthesis of bithiazole systems, with yields often exceeding those of Stille couplings for similar substrates. nih.gov
Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. wikipedia.org This reaction couples the bromo-thiazole with a terminal alkyne using a dual catalyst system of palladium and copper(I). wikipedia.orgnih.gov This methodology is highly effective for synthesizing 2-alkynylthiazoles, which are valuable intermediates for further transformations. nih.govresearchgate.net
Table 1: Representative Conditions for Cross-Coupling Reactions on Bromo-Thiazoles
| Coupling Reaction | Reagent | Catalyst System | Base/Additive | Solvent | Temperature | Yield Range (%) | Ref |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 90-120 °C | 43-60 | researchgate.netbeilstein-archives.org |
| Stille | Organostannane | Pd(PPh₃)₄ | LiCl | Dioxane | - | 58-62 | researchgate.netorganic-chemistry.orgnih.gov |
| Negishi | Organozinc Halide | Pd(dba)₂ / P(o-tol)₃ | - | THF | - | 88-97 | researchgate.netwikipedia.orgnih.gov |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene/DMF | RT - 80 °C | Good | beilstein-archives.orgnih.govthieme-connect.de |
The cross-coupling capabilities of 2-bromo-4-arylthiazoles are instrumental in constructing larger, conjugated systems containing multiple thiazole rings.
Bi-thiazoles: A powerful strategy for synthesizing 2,4'-bithiazoles starts with 2,4-dibromothiazole. researchgate.netnih.gov A regioselective Negishi or Sonogashira coupling is first performed to introduce a substituent at the C2 position, yielding a 2-substituted-4-bromothiazole intermediate. This intermediate can then undergo a halogen-metal exchange at C4, followed by a second cross-coupling reaction (often a Negishi or Stille coupling) with another molecule of 2,4-dibromothiazole to form the 2,4'-bithiazole (B13848155) linkage. researchgate.netnih.gov
Poly-thiazole Systems: The synthesis of molecules containing di- and trithiazole moieties can be achieved by reacting α-bromoketone derivatives of thiazoles with thiosemicarbazone derivatives. nih.gov This approach leverages the Hantzsch thiazole synthesis to append new thiazole rings onto an existing thiazole core, demonstrating a modular approach to building complex poly-heterocyclic structures. nih.gov
Cyclization and Ring-Forming Reactions Involving the Thiazole Core
Beyond substitution and coupling at the C2-position, the thiazole ring and its immediate derivatives can participate in cyclization reactions to form fused or linked heterocyclic systems. These reactions often begin by installing a reactive functional group onto the thiazole, which then undergoes an intramolecular or intermolecular ring-forming step.
A common strategy is a variation of the Hantzsch thiazole synthesis, where an α-bromoketone reacts with a thioamide-containing compound. nih.govacs.org When the thioamide is part of another heterocyclic precursor, this reaction forges a new thiazole ring directly linked to the starting heterocycle. This has been used to create a variety of thiazolyl-pyrazoline hybrids, which have been investigated for their biological and photophysical properties. acs.orgnih.gov
Another approach involves the reaction of a functionalized thiazole with a bifunctional reagent. For example, a 2-bromo-1-(thiazol-5-yl)ethan-1-one derivative can react with o-aminothiophenol. nih.gov The reaction proceeds via an initial S-alkylation by the thiophenol, followed by intramolecular condensation between the aniline (B41778) nitrogen and the ketone carbonyl, resulting in the formation of a new benzo[b] researchgate.netwikipedia.orgthiazine ring fused to the thiazole system. nih.gov Similarly, 2-aminothiazole derivatives can be cyclized with α-haloketones to produce fused imidazo[2,1-b]thiazole (B1210989) scaffolds. mdpi.com
These cyclization strategies highlight the versatility of the thiazole core as a scaffold for constructing more complex, multi-ring systems with diverse chemical properties.
Metalation and Electrophilic Functionalization Studies of this compound
The reactivity of the this compound scaffold is characterized by the presence of two key reactive sites for metalation: the bromine-bearing C2-position and the unsubstituted C5-position. The inherent polarity of the thiazole ring and the electronic effects of the substituents play a crucial role in directing the regioselectivity of these transformations. Studies on analogous 2-bromothiazole derivatives have demonstrated that this class of compounds can be selectively functionalized at either the C2 or C5 position through carefully chosen metalating agents and reaction conditions. This allows for the introduction of a wide array of electrophiles, leading to a diverse range of substituted thiazole products.
The two primary pathways for the functionalization of 2-bromo-4-arylthiazoles are direct deprotonation (metalation) at the C5 position and halogen-metal exchange at the C2 position. The choice of organolithium reagent is critical in determining the outcome of the reaction.
C5-Lithiation and Electrophilic Quenching
The C5-proton of the thiazole ring is the most acidic, making it susceptible to deprotonation by strong bases such as lithium diisopropylamide (LDA). Research on structurally similar compounds, such as 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370), has shown that treatment with LDA at low temperatures (e.g., -70 °C) in an appropriate solvent like tetrahydrofuran (B95107) (THF) leads to the selective formation of the 5-lithiated intermediate. researchgate.net This intermediate can then be trapped by a variety of electrophiles to introduce new functional groups at the C5 position. This methodology is expected to be directly applicable to this compound.
The general reaction scheme is as follows:
Scheme 1: Proposed C5-lithiation and electrophilic quenching of this compound.
A range of electrophiles can be employed in this reaction, leading to a variety of 5-substituted thiazole derivatives. Based on studies with analogous compounds, the following transformations can be anticipated: researchgate.net
| Electrophile | Reagent | Resulting Functional Group at C5 |
| Aldehydes | Acetaldehyde | Hydroxyethyl |
| Ketones | Cyclohexanone | 1-Hydroxycyclohexyl |
| Amides | N,N-Dimethylformamide (DMF) | Formyl |
| Esters | Ethyl acetate (B1210297) | Acetyl |
This interactive table summarizes the expected outcomes of reacting the C5-lithiated derivative of this compound with various electrophiles, based on analogous reactions. researchgate.net
Halogen-Metal Exchange and Electrophilic Functionalization
The bromine atom at the C2 position offers another handle for functionalization via halogen-metal exchange. Stronger organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), are known to facilitate this transformation. libretexts.orglibretexts.orgmt.com This exchange generates a 2-lithiated thiazole species, which can subsequently react with electrophiles.
Interestingly, studies on 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole have revealed that the use of t-BuLi can lead to a double lithiation, occurring at both the C2 and C5 positions. researchgate.net This highlights the nuanced reactivity of the thiazole ring and the importance of reagent selection. For selective functionalization at the C2 position of this compound, a halogen-metal exchange followed by electrophilic quenching would be the target pathway.
The proposed reaction for selective C2 functionalization is:
Scheme 2: Proposed halogen-metal exchange and subsequent electrophilic functionalization at the C2 position of this compound.
Direct C-H Arylation at the C5 Position
In addition to metalation with organolithium reagents, transition-metal-catalyzed C-H activation presents a powerful and atom-economical method for the functionalization of thiazoles. Palladium-catalyzed direct arylation at the C5 position of thiazole derivatives has been successfully demonstrated. inonu.edu.tr For instance, 2-isobutylthiazole (B93282) has been shown to undergo efficient arylation at the C5 position with various (hetero)aryl bromides using a palladium N-heterocyclic carbene (Pd-NHC) complex as a catalyst. inonu.edu.tr This approach avoids the need for pre-metalated intermediates and is tolerant of a wide range of functional groups. It is plausible that this compound could undergo similar C-H arylation at the C5 position, provided the reactivity of the C-Br bond at the C2 position can be managed under the reaction conditions.
The potential reaction is depicted below:
Scheme 3: Proposed direct C-H arylation at the C5 position of this compound.
The following table outlines the key reagents and their roles in the functionalization of 2-bromo-4-arylthiazoles, providing a predictive framework for the reactivity of this compound.
| Reagent | Position of Metalation/Functionalization | Type of Transformation | Reference |
| Lithium diisopropylamide (LDA) | C5 | Deprotonation (Lithiation) | researchgate.net |
| tert-Butyllithium (t-BuLi) | C2 and C5 | Halogen-Metal Exchange & Deprotonation | researchgate.net |
| n-Butyllithium (n-BuLi) | C2 | Halogen-Metal Exchange | researchgate.net |
| Pd-NHC Complexes / Aryl Bromides | C5 | Direct C-H Arylation | inonu.edu.tr |
This interactive table summarizes the reagents and their expected regioselective outcomes in the metalation and functionalization of this compound based on established methodologies for similar thiazole derivatives.
Role of 2 Bromo 4 4 Ethylphenyl Thiazole in Advanced Chemical Research Applications
Precursor in Complex Organic Synthesis and Heterocycle Assembly
The strategic placement of the bromine atom on the thiazole (B1198619) ring makes 2-bromo-4-(4-ethylphenyl)thiazole a valuable precursor in complex organic synthesis. The bromine atom can be easily displaced or can participate in a variety of coupling reactions, allowing for the introduction of diverse functional groups and the construction of larger, more intricate molecular architectures.
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net The compound this compound serves as a crucial starting material for the synthesis of novel, biologically active molecules. The bromine atom acts as a handle for synthetic chemists to perform cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. This allows for the attachment of various other cyclic or acyclic fragments, leading to the generation of large libraries of compounds for biological screening.
Furthermore, the thiazole nucleus is a common feature in many FDA-approved drugs. researchgate.net The ability to functionalize the 2-position of the thiazole ring, as facilitated by the bromo-substituent, is a powerful tool in medicinal chemistry for lead optimization and the development of new therapeutic agents. Research has shown that even small modifications to the substituents on the thiazole ring can lead to significant changes in biological activity. nih.gov
Table 1: Examples of Biologically Active Molecules Derived from Thiazole Scaffolds
| Compound Class | Biological Activity | Reference |
|---|---|---|
| Thiazole-based Stilbene Analogs | DNA Topoisomerase IB Inhibitors, Anticancer | nih.gov |
| Thiazolyl-thiourea Derivatives | Antibacterial | mdpi.com |
| Phenothiazine-based Thiazole Derivatives | Cytotoxic, Antifungal, Antioxidant | researchgate.net |
| Thiazole-Thiazolidine Hybrids | Acetylcholinesterase Inhibitors | nih.gov |
| 2-Aminothiazole (B372263) Derivatives | Antimicrobial, Antiviral, Anticancer | researchgate.netmdpi.com |
The reactivity of this compound is also harnessed in the development of novel synthetic routes to polycyclic and fused heterocyclic systems. Intramolecular cyclization reactions, where the bromine atom participates in ring closure, can lead to the formation of complex, multi-ring structures. These fused systems are of great interest in medicinal chemistry and materials science due to their rigid conformations and unique electronic properties.
For example, the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives often proceeds through the reaction of a 2-aminothiazole with an α-haloketone. While this compound itself is not a 2-aminothiazole, it can be converted to one, or similar strategies can be employed where the bromine is displaced by a nucleophile that then participates in a cyclization reaction. The synthesis of various fused heterocyclic systems containing a thiazole ring has been reported, highlighting the versatility of bromo-thiazoles as precursors.
Applications in Materials Science Research
The unique electronic and structural features of the thiazole ring make it an attractive component in the design of new materials. The incorporation of this compound into larger molecular frameworks can lead to materials with interesting optical, electronic, and catalytic properties.
The nitrogen and sulfur atoms of the thiazole ring in this compound can act as coordination sites for transition metals. This makes it a potential building block for the design of novel ligands for use in catalysis. The bromine atom can be substituted with other coordinating groups to create bidentate or tridentate ligands. These ligands can then be complexed with various transition metals to form catalysts for a wide range of organic transformations. The electronic properties of the ligand, which are influenced by the 4-ethylphenyl substituent, can be fine-tuned to optimize the catalytic activity and selectivity of the metal complex. The development of thiazolium salt catalysts for various reactions, such as the benzoin (B196080) condensation, further underscores the importance of the thiazole core in catalysis. researchgate.net
Thiazole-containing compounds can exhibit interesting photophysical properties, such as fluorescence. The extended π-system of the 4-(4-ethylphenyl)thiazole core can be further extended through reactions at the 2-position, leading to the creation of molecules with tunable absorption and emission properties. These molecules can be investigated as potential optical probes or sensors for the detection of specific analytes. The interaction of the thiazole ring with its environment can lead to changes in its fluorescence, which can be used as a sensing mechanism. The development of thiazole-based materials for applications in polymers and liquid crystals is an active area of research.
Future Research Directions and Unexplored Avenues for 2 Bromo 4 4 Ethylphenyl Thiazole
Development of More Sustainable and Atom-Economical Synthetic Approaches
The classical Hantzsch synthesis, while effective for creating the thiazole (B1198619) core, often relies on traditional solvents and can generate significant waste. The future of synthesizing 2-bromo-4-(4-ethylphenyl)thiazole and its derivatives lies in the adoption of green chemistry principles to enhance sustainability and atom economy.
Research is moving towards methodologies that minimize waste and environmental impact. A promising avenue is the use of heterogeneous, reusable catalysts. For instance, copper silicate (B1173343) has been demonstrated as an effective and reusable catalyst for the synthesis of 4-substituted 2-aminothiazoles, offering advantages like rapid processing, excellent yields, and simple workup procedures. nanobioletters.com Similarly, the development of biocatalysts, such as recyclable cross-linked chitosan (B1678972) hydrogels, presents an eco-friendly alternative. researchgate.net The application of these catalysts, potentially in conjunction with energy-efficient techniques like ultrasonic irradiation, could significantly reduce the environmental footprint of thiazole synthesis. researchgate.net These approaches offer mild reaction conditions, shorter reaction times, and consistently high yields, aligning with the core tenets of green chemistry. researchgate.net
Future efforts will likely focus on adapting these sustainable methods for the synthesis of 2-bromo-4-arylthiazoles. This involves designing catalytic systems that are tolerant of the bromo-substituent and can facilitate the cyclization of α-bromoketones with thiourea (B124793) or other sulfur sources in a more atom-economical fashion. The goal is to create a process that is not only efficient and high-yielding but also features easy catalyst separation and reusability, making the synthesis more economically and environmentally viable. nanobioletters.comresearchgate.net
Advanced Spectroscopic Characterization Techniques for Complex Structural Insights
While standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy are fundamental for routine structural confirmation of thiazole derivatives, a deeper understanding of the compound's structure, conformation, and intermolecular interactions requires more advanced techniques. sapub.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously confirming the elemental composition of newly synthesized derivatives. nih.gov For obtaining definitive three-dimensional structural information, especially for complex derivatives or metal complexes of this compound, single-crystal X-ray diffraction is the gold standard. nih.gov This technique provides precise data on bond lengths, bond angles, and the dihedral angle between the thiazole and phenyl rings, which is critical for structure-activity relationship (SAR) studies. nih.gov
Furthermore, advanced fluorescence spectroscopy techniques can offer insights into the compound's photophysical properties and its potential applications in materials science or as a biological probe. researchgate.net Techniques like Resonance Light Scattering can be employed to study aggregation effects, which may be relevant for understanding the behavior of these molecules in biological media or in the solid state. researchgate.net Investigating the solvatochromic behavior—the change in color with solvent polarity—can also provide valuable information about the electronic structure of the molecule and its ground and excited state dipole moments. nih.gov
Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize medicinal chemistry and chemical synthesis. These computational tools can significantly accelerate the discovery and development of new compounds based on the this compound scaffold.
ML models can be trained on large datasets of known thiazole derivatives to predict the biological activity of novel, virtual compounds, thereby prioritizing the synthesis of the most promising candidates for applications such as anticancer or antimicrobial agents. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms like multiple linear regression or support vector machines, can identify key molecular descriptors correlated with a desired biological effect, guiding the design of more potent and selective molecules. nih.govresearchgate.net
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The bromine atom at the C2 position of this compound is a key functional group that opens the door to a vast array of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions. This position is highly amenable to reactions like Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. researchgate.net The general reactivity order in such couplings (I > Br > Cl) makes the bromo derivative an ideal and widely applicable substrate. researchgate.net Research into using novel catalyst systems, including those based on nickel, could further expand the scope of these transformations to include challenging C(sp³)-C(sp³) couplings. researchgate.net
Future research should also focus on exploring the regioselective functionalization of other positions on the molecule. While the C2-bromo position is the most obvious reactive site for cross-coupling, the C5-proton of the thiazole ring is also susceptible to deprotonation and subsequent reaction with electrophiles. Investigating unconventional transformations, such as C-H activation reactions on either the thiazole C5 position or the 4-ethylphenyl ring, could provide novel and direct pathways to complex molecular architectures without the need for pre-functionalized starting materials. researchgate.net
Furthermore, the thiazole ring itself can participate in various reactions. For example, the acetyl group in related acetyl-thiazole compounds can undergo Claisen-Schmidt condensation to form chalcone (B49325) derivatives, which can then be used to build even more complex heterocyclic systems. nih.gov Exploring similar transformations starting from derivatives of this compound could lead to the discovery of molecules with unique structures and biological properties.
Q & A
Q. What are the common synthetic strategies for introducing bromine into the thiazole ring of 2-bromo-4-(4-ethylphenyl)thiazole?
Bromination of thiazole derivatives can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF), selectively targeting the 5-position of the thiazole ring. For example, bromination of 4-(2-methylthiazol-4-yl)benzaldehyde with NBS yielded 85% product at the C5 position . Alternative routes may involve halogen exchange or direct electrophilic substitution, depending on the substituent effects of the 4-ethylphenyl group. Optimization of reaction conditions (solvent, temperature, catalyst) is critical to minimize side reactions.
Q. How is X-ray crystallography utilized to resolve the molecular structure of brominated thiazole derivatives?
Single-crystal X-ray diffraction (SCXRD) with software suites like SHELXTL or APEX2 is standard for structural elucidation. For instance, the crystal structure of 2-bromo-4-phenylthiazole was determined using SHELXTL, revealing bond angles (e.g., C2–N3–C4 = 109.64°) and confirming bromine placement . Data collection involves cryocooling crystals to 100 K, refining with SHELXL, and validating via R-factor analysis.
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., NIST data for related thiazoles ).
- Elemental Analysis : To verify stoichiometry and halogen content.
Advanced Research Questions
Q. How can discrepancies in crystallographic data for brominated thiazoles be resolved?
Contradictions in bond lengths or angles may arise from disorder, twinning, or poor data resolution. Using SHELXL’s refinement tools (e.g., TWIN/BASF commands) or alternative software like OLEX2 can improve model accuracy. For example, SHELXTL’s robust algorithms correct for absorption effects and thermal motion . Cross-validation with spectroscopic data (e.g., NMR coupling constants) is recommended.
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions for functionalizing the 4-(4-ethylphenyl) group?
Key parameters include:
- Catalyst Selection : Pd(PPh) or PdCl(dppf) for aryl boronic acid coupling.
- Solvent System : DMF/HO or toluene/ethanol mixtures to balance reactivity and solubility.
- Base Choice : NaCO or CsCO to facilitate transmetalation. Reaction monitoring via TLC or GC-MS ensures intermediate stability .
Q. How does the bromine substituent influence the thiazole ring’s electronic properties and reactivity?
Bromine’s electron-withdrawing effect deactivates the thiazole ring, directing electrophilic substitutions to meta/para positions relative to the 4-ethylphenyl group. Computational studies (DFT) can predict reactivity hotspots, while Hammett constants quantify substituent effects . Experimental validation via nitration or Friedel-Crafts reactions may further clarify regioselectivity.
Q. What structure-activity relationship (SAR) insights guide the design of bioactive this compound derivatives?
Thiazole derivatives with bromine and aryl groups exhibit enhanced cytotoxicity (e.g., IC = 4.8–5.6 µM in MCF-7/HeLa cells via apoptosis induction ). SAR studies suggest:
- Lipophilicity : The 4-ethylphenyl group improves membrane permeability.
- Halogen Effects : Bromine increases electrophilic interactions with cellular targets (e.g., kinase inhibition).
- Substituent Optimization : Fluorine or methyl groups at specific positions modulate potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
